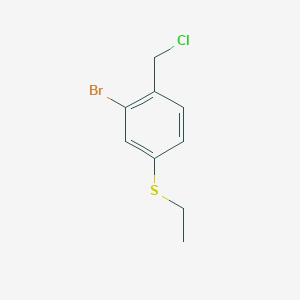
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as DMPT or 2-HO-DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 271.8 g/mol.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is not fully understood, but it is believed to act on the central nervous system by increasing the release of certain neurotransmitters such as dopamine and serotonin. This compound has also been shown to activate the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on animals. In poultry, this compound has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the immune system. In fish, this compound has been shown to increase the activity of digestive enzymes, improve the growth performance, and enhance the immune system. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of use. However, this compound has some limitations, including its potential to interfere with the results of certain laboratory tests and its limited stability in certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride. One potential direction is to investigate the mechanism of action of this compound in more detail to better understand its effects on animals. Another direction is to explore the potential applications of this compound in other fields, such as drug delivery and biomedical engineering. Finally, further studies are needed to evaluate the safety and efficacy of this compound in different animal species and under different conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a series of chemical reactions starting from 2,6-dimethylmorpholine. This compound has been extensively studied for its potential applications in agriculture, aquaculture, and medicine. This compound has various biochemical and physiological effects on animals and has several advantages for lab experiments. There are several future directions for the research on this compound, including investigating its mechanism of action and exploring its potential applications in other fields.
Synthesemethoden
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be synthesized through a series of chemical reactions starting from 2,6-dimethylmorpholine. The synthesis process involves the reaction of 2,6-dimethylmorpholine with epichlorohydrin to form 1-(2,6-dimethylmorpholino)-2-propanol. This intermediate product is then reacted with p-toluenesulfonic acid to form 1-(2,6-dimethylmorpholino)-3-(p-toluenesulfonic acid)propan-2-ol. Finally, the p-toluenesulfonic acid group is replaced with a hydrochloride group through a reaction with hydrochloric acid to form this compound (this compound).
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to enhance the growth performance of livestock and poultry by increasing feed intake and improving nutrient utilization. This compound has also been used as a feed attractant to improve the palatability of feed for aquaculture species such as fish and shrimp. In medicine, this compound has been investigated for its potential as a drug delivery system due to its ability to enhance the absorption and bioavailability of drugs.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-4-6-16(7-5-12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMFGNFXMDLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)
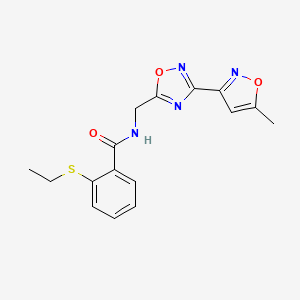
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)
![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)

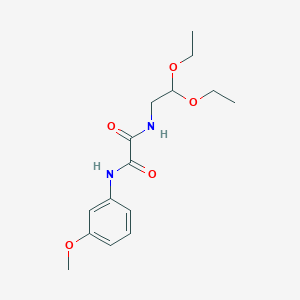
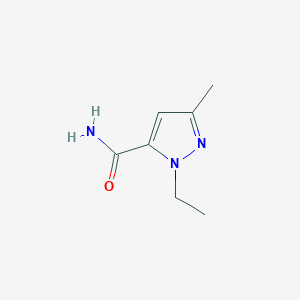
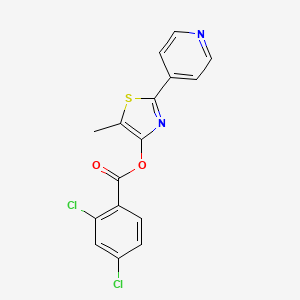
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
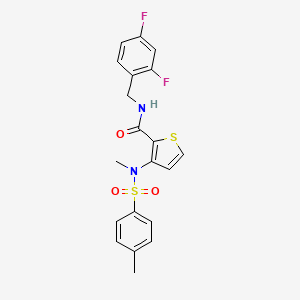

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
